molecular formula C9H10N2S2 B13254407 (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine

(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine

Cat. No.: B13254407
M. Wt: 210.3 g/mol
InChI Key: SPPKAPFNLWUVAG-UHFFFAOYSA-N
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Description

(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound has a molecular formula of C₉H₁₀N₂S₂ and a molecular weight of 210.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or proteins in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Thiazol-2-ylmethyl)(thiophen-2-ylmethyl)amine
  • (1,3-Thiazol-4-ylmethyl)(thiophen-2-ylmethyl)amine
  • (1,3-Thiazol-5-ylmethyl)(furan-2-ylmethyl)amine

Uniqueness

(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine is unique due to the specific positioning of the thiazole and thiophene rings, which can influence its reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its diverse chemical behavior and potential for various applications .

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C9H10N2S2/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h1-3,6-7,10H,4-5H2

InChI Key

SPPKAPFNLWUVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CN=CS2

Origin of Product

United States

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